molecular formula C36H39NO6 B8130937 Propafenone Dimer Impurity

Propafenone Dimer Impurity

Cat. No.: B8130937
M. Wt: 581.7 g/mol
InChI Key: FKGKUKGNFXRCIM-UHFFFAOYSA-N
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Description

Propafenone Dimer Impurity is a chemical compound that is often encountered as an impurity in the synthesis and production of propafenone, a class 1C anti-arrhythmic medication. This impurity is a dimer, meaning it consists of two propafenone molecules linked together. The molecular formula of this compound is C39H45NO6, and it has a molecular weight of 623.78 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propafenone Dimer Impurity typically involves the dimerization of propafenone under specific conditions. This process can occur during the manufacturing of propafenone, especially if the reaction conditions are not tightly controlled. The dimerization can be promoted by the presence of certain catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis parameters. This includes optimizing the reaction conditions to favor the formation of the desired propafenone product while minimizing the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and control the levels of impurities during production .

Chemical Reactions Analysis

Types of Reactions: Propafenone Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the dimer impurity back to its monomeric form or other reduced products.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Propafenone Dimer Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propafenone Dimer Impurity is related to its parent compound, propafenone. Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps in controlling arrhythmias. The dimer impurity may exhibit similar effects, although its potency and efficacy may differ due to its altered structure .

Comparison with Similar Compounds

    Propafenone: The parent compound, used as an anti-arrhythmic medication.

    Propafenone Impurity A: 2’-Hydroxy-3-phenylpropiophenone.

    Propafenone Impurity B: (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one.

    Propafenone Impurity C: 1-[2-[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one.

Uniqueness: Propafenone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities that are typically monomeric. This dimeric nature can influence its chemical and biological properties, making it an important compound to study in the context of propafenone synthesis and quality control .

Properties

IUPAC Name

1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]amino]propoxy]phenyl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c38-29(25-42-35-17-9-7-15-31(35)33(40)21-19-27-11-3-1-4-12-27)23-37-24-30(39)26-43-36-18-10-8-16-32(36)34(41)22-20-28-13-5-2-6-14-28/h1-18,29-30,37-39H,19-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKUKGNFXRCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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